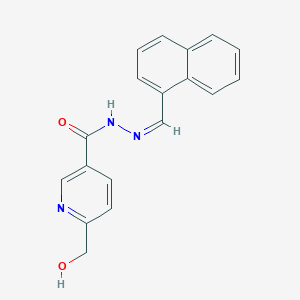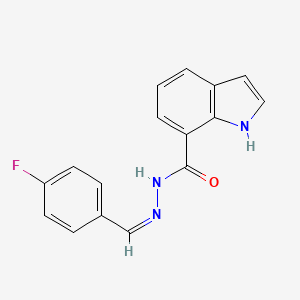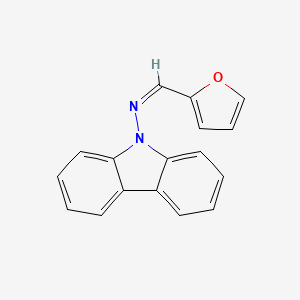![molecular formula C18H25N3O B5911435 1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)
1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone, commonly known as CHPH, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown to have a wide range of applications in various fields, including biochemistry, pharmacology, and neuroscience. In
Mécanisme D'action
The mechanism of action of CHPH involves the inhibition of enzymes involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of a wide range of drugs. CHPH has also been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
CHPH has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. CHPH has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CHPH in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations of using CHPH is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Orientations Futures
There are many potential future directions for research involving CHPH. One area of interest is the development of new drugs that target the enzymes inhibited by CHPH. Another area of interest is the use of CHPH as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CHPH could be used as a tool to study the mechanisms of drug metabolism and the effects of drugs on the brain.
Conclusion:
In conclusion, CHPH is a synthetic compound that has shown to have a wide range of applications in various fields of scientific research. Its mechanism of action involves the inhibition of enzymes involved in the metabolism of drugs, and it has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many potential future directions for research involving CHPH.
Méthodes De Synthèse
The synthesis of CHPH involves the reaction of 1,2-cyclohexanedione with 4-(1-piperidinylmethyl)aniline in the presence of a reducing agent. The reaction yields a white crystalline solid that is purified using recrystallization. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
CHPH has been extensively studied for its potential use in scientific research. It has shown to have a wide range of applications in various fields, including biochemistry, pharmacology, and neuroscience. CHPH has been used as a fluorescent probe to study the binding of proteins to DNA. It has also been used to study the mechanism of action of enzymes involved in the metabolism of drugs.
Propriétés
IUPAC Name |
(2Z)-2-[[4-(piperidin-1-ylmethyl)phenyl]hydrazinylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c22-18-7-3-2-6-17(18)20-19-16-10-8-15(9-11-16)14-21-12-4-1-5-13-21/h8-11,19H,1-7,12-14H2/b20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILTUMCHNNFUPK-JZJYNLBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NN=C3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)N/N=C\3/CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[[4-(piperidin-1-ylmethyl)phenyl]hydrazinylidene]cyclohexan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3-aminophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5911353.png)
![2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)



![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)
![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)



![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B5911441.png)
![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911459.png)